molecular formula C25H22N4O6 B6572755 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 923244-47-7

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B6572755
CAS RN: 923244-47-7
M. Wt: 474.5 g/mol
InChI Key: KZZZUUSVTWKUCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole ring), a pyrido[3,2-d]pyrimidinone group (a pyrimidine ring fused with a pyridine ring), and an acetamide group (an acetic acid derivative where the -OH group is replaced by an -NH2 group). These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxole and pyrido[3,2-d]pyrimidinone groups would contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the acetamide group could make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to specific proteins in the body and modulating their activity. The benzodioxole group is found in a number of drugs and is often involved in binding to the target protein .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some compounds with similar structures have been associated with stimulant effects and could potentially be harmful if ingested .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its potential as a pharmaceutical agent .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-2-33-18-8-6-17(7-9-18)27-22(30)14-28-19-4-3-11-26-23(19)24(31)29(25(28)32)13-16-5-10-20-21(12-16)35-15-34-20/h3-12H,2,13-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZZUUSVTWKUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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